molecular formula C26H20N2O3S B2917080 (3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 897832-28-9

(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B2917080
CAS No.: 897832-28-9
M. Wt: 440.52
InChI Key: LWOOKDDLNRJJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H20N2O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties and Molecular Interaction

A study on the spectroscopic properties of similar 3-amino-substituted compounds reveals their interaction with solvents of varying polarity. These compounds exhibit dual fluorescence in both non-polar and polar solvents, indicating potential applications in fluorescent materials and molecular probes. Quantum chemistry calculations further support these findings, suggesting that such compounds can be used in the design of materials with specific optical properties (Al-Ansari, 2016).

Crystal and Molecular Structure Analysis

Another research effort focused on the crystal and molecular structure analysis of a compound with a similar structure. The study highlights the importance of intermolecular hydrogen bonding, which could be crucial for the development of new pharmaceuticals or material science applications, where molecular packing and stability are key (Lakshminarayana et al., 2009).

Anti-Tumor Activity

Research into thienopyridine and benzofuran derivatives, including structures similar to the compound , has identified potent anti-tumor agents. These findings underscore the potential of such compounds in medicinal chemistry, specifically in the development of new cancer therapies (Hayakawa et al., 2004).

Facile Synthesis and Novel Applications

The facile synthesis of novel 7-aminothieno and aminophthalazin derivatives from similar starting materials suggests a broad range of potential applications in drug design and development. These compounds' synthetic accessibility opens up avenues for exploring their use in various therapeutic areas (Koza et al., 2013).

Antimicrobial Activity

Studies on bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives related to the compound of interest have shown significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on this chemical scaffold, addressing the growing concern over antibiotic resistance (Altalbawy, 2013).

Future Directions

: Potasiewicz, A., Hołuj, M., Kos, T., Popik, P., & Arias, H. R. (2016). 3-Furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic receptor, reverses schizophrenia-like cognitive and social deficits in rats. Neuropharmacology, 113(Pt A), 188-197. Read article

Properties

IUPAC Name

[3-amino-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c1-15-5-7-16(8-6-15)20-14-19(21-4-3-13-31-21)22-23(27)25(32-26(22)28-20)24(29)17-9-11-18(30-2)12-10-17/h3-14H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOOKDDLNRJJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)C5=CC=C(C=C5)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.